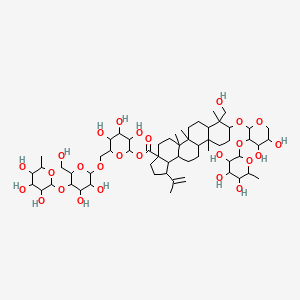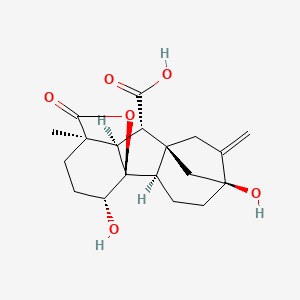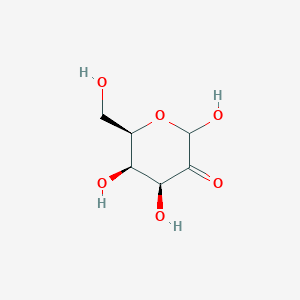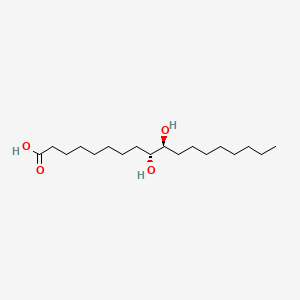
Anemoside B4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anemoside B4 is a natural saponin monomer derived from the Pulsatilla plant. It plays a significant role as an immunomodulator, particularly in the treatment of acute inflammation. This compound has garnered attention for its potential therapeutic applications, especially in the context of oral ulcers, where it has shown promising results in modulating gut microbiota and metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anemoside B4 involves several steps, starting from the extraction of saponins from the Pulsatilla plant. The process typically includes:
Extraction: Using solvents like ethanol or methanol to extract saponins from the plant material.
Purification: Employing techniques such as column chromatography to isolate this compound from other saponins.
Characterization: Utilizing methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure of the compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of advanced purification techniques and automated systems ensures higher yield and purity. The process may also involve:
Fermentation: Using microbial fermentation to enhance the yield of saponins.
Optimization: Fine-tuning extraction and purification parameters to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Anemoside B4 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to convert it into reduced forms.
Substitution: Participating in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products:
Scientific Research Applications
Anemoside B4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of saponins and their derivatives.
Biology: Investigated for its role in modulating gut microbiota and its impact on metabolic pathways.
Medicine: Explored for its therapeutic potential in treating oral ulcers, inflammation, and other conditions.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of Anemoside B4 involves its interaction with various molecular targets and pathways:
Immunomodulation: Modulates the immune response by affecting cytokine production and signaling pathways.
Anti-inflammatory: Inhibits key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Gut Microbiota: Alters the composition of gut microbiota, leading to changes in metabolic profiles and overall health
Comparison with Similar Compounds
Anemoside B4 is unique among saponins due to its specific structure and biological activities. Similar compounds include:
Pulchinenoside C (this compound): Known for its anti-tumor and neuroprotective effects.
Other Pulsatilla Saponins: Exhibit a range of pharmacological activities, including anti-inflammatory and antimicrobial properties.
This compound stands out for its potent immunomodulatory and anti-inflammatory effects, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBKBTZUPLIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)







![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)


![17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252452.png)
